2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-His-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a solid resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like H-Ala-His-Ala-OH often employs automated SPPS systems, which allow for high-throughput synthesis and scalability. Advances in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Ala-His-Ala-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: The imidazole ring of histidine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of modified peptides.
Substitution: Alkylated histidine derivatives.
Scientific Research Applications
H-Ala-His-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and interactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and metal ion chelation.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-Ala-His-Ala-OH involves its ability to interact with metal ions and reactive oxygen species (ROS). The histidine residue plays a crucial role in binding metal ions, which can modulate the activity of metalloenzymes and reduce oxidative stress. This interaction is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where metal ion dysregulation and oxidative stress are implicated .
Comparison with Similar Compounds
Similar Compounds
H-Ala-His-OH: A dipeptide with similar metal ion binding properties but lacking the additional alanine residue.
H-Gly-His-OH: Another dipeptide with glycine instead of alanine, affecting its structural and functional properties.
H-Ala-His-Ala-NH2: An amidated version of H-Ala-His-Ala-OH with different stability and bioactivity.
Uniqueness
H-Ala-His-Ala-OH is unique due to its specific sequence, which provides a balance of hydrophobic (alanine) and hydrophilic (histidine) residues. This balance enhances its solubility and interaction with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H19N5O4 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H19N5O4/c1-6(13)10(18)17-9(3-8-4-14-5-15-8)11(19)16-7(2)12(20)21/h4-7,9H,3,13H2,1-2H3,(H,14,15)(H,16,19)(H,17,18)(H,20,21) |
InChI Key |
JDIQCVUDDFENPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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